molecular formula C14H20N2O5 B15307961 6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid

6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid

Cat. No.: B15307961
M. Wt: 296.32 g/mol
InChI Key: IVDSJQFXKBFAOF-UHFFFAOYSA-N
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Description

6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a propoxy group and a tert-butoxycarbonyl (BOC) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using the BOC group, which is an acid-labile protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at specific temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Oxidation/Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine derivative.

Scientific Research Applications

6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyridine ring may also interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the BOC-protected amino group. This structural uniqueness allows for selective reactions and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H20N2O5/c1-9(15-13(19)21-14(2,3)4)8-20-11-7-5-6-10(16-11)12(17)18/h5-7,9H,8H2,1-4H3,(H,15,19)(H,17,18)

InChI Key

IVDSJQFXKBFAOF-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=N1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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